Dodecil glucósido

Descripción general

Descripción

Synthesis Analysis

Lauryl glucoside's synthesis involves the chemical reaction between lauryl alcohol and glucose or glucose derivatives. A study by Lin-sen (2007) detailed the synthesis of Lauryl β-D-glucopyranosyl-(1→3)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside from a specific glucose derivative, showcasing the complex synthetic routes employed to produce this surfactant. This process was characterized using elemental analyses and NMR spectroscopy, confirming the structure of the synthesized compound (Lin-sen, 2007).

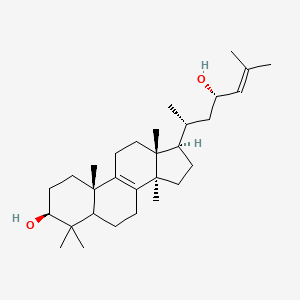

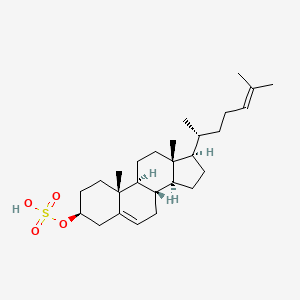

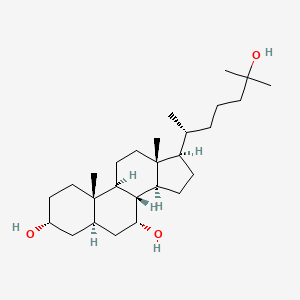

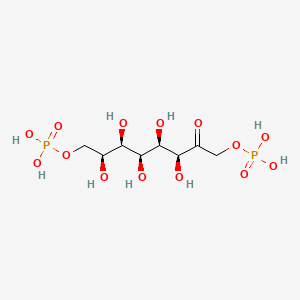

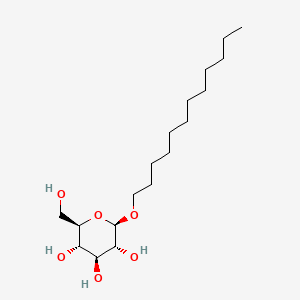

Molecular Structure Analysis

The molecular structure of lauryl glucoside is characterized by a long hydrophobic alkyl chain attached to a hydrophilic glucose moiety. This amphiphilic nature is crucial for its surfactant properties, enabling it to reduce surface tension and interact with both oil and water. Molecular dynamics simulation and density functional theory have been employed to analyze the electrostatic potential and surface charge of lauryl glucoside molecules, elucidating their adsorption and wetting mechanisms at the molecular level (Niu et al., 2021).

Chemical Reactions and Properties

Lauryl glucoside participates in various chemical reactions due to its functional groups. For instance, it can be sulfonated to produce derivatives like disodium lauryl glucoside sulfosuccinate, which exhibits improved water solubility and excellent foaming properties (Gao et al., 2014). Such modifications enhance its applicability in formulations requiring specific surfactant characteristics.

Physical Properties Analysis

The physical properties of lauryl glucoside, such as its critical micelle concentration (CMC) and surface tension at CMC, are essential for its functionality as a surfactant. The CMC value indicates the concentration at which micelles begin to form, a critical point for detergency effectiveness. Studies on derivatives like disodium lauryl glucoside sulfosuccinate have shown specific values for these properties, reflecting the compound's efficiency in reducing surface tension and forming micelles (Gao et al., 2014).

Chemical Properties Analysis

The chemical properties of lauryl glucoside, including its stability, reactivity, and interaction with other molecules, are influenced by its structure. Its ability to form hydrogen bonds with water molecules, as demonstrated in molecular dynamics simulations, plays a crucial role in its wetting and adsorption behaviors, particularly in applications like dust suppression in coal mining (Niu et al., 2021). Additionally, the synthesis and structural analysis of lauryl glucoside and its derivatives provide insights into its reactivity and potential for modification to enhance its properties for specific applications.

Aplicaciones Científicas De Investigación

Síntesis enzimática en sistemas no acuosos

El dodecil glucósido se puede sintetizar enzimáticamente en sistemas no acuosos, como solventes orgánicos y líquidos iónicos. Este método, catalizado por β-glucosidasa diseñada, es significativo para la producción comercial debido a su regio- y estereo-selectividad en condiciones suaves .

Tensioactivo para productos de limpieza

Como tensioactivo no iónico, el this compound se utiliza en productos de limpieza. Su naturaleza anfipática le permite interactuar con el agua y las sustancias aceitosas, lo que lo hace eficaz para eliminar la suciedad y la grasa .

Ingrediente en alimentos y cosméticos

En las industrias alimentaria y cosmética, el this compound sirve como emulsionante y estabilizador. Ayuda a mezclar ingredientes que normalmente no se combinan, como el aceite y el agua, asegurando la consistencia del producto .

Sistemas de transporte de fármacos

El compuesto se está explorando como portador de fármacos. Su estructura molecular puede encapsular fármacos, mejorando su liberación y estabilidad en diversas aplicaciones farmacéuticas .

Solvente para proteínas de membrana

Los investigadores utilizan this compound como solvente para proteínas de membrana durante los procesos de cristalización. Ayuda a mantener la estabilidad e integridad de las proteínas de membrana, que son cruciales para comprender las funciones celulares .

Mejorador de la liberación transdérmica y tópica de fármacos

El this compound muestra promesa como potenciador para la liberación transdérmica y tópica de fármacos. Puede aumentar la permeabilidad de la piel, permitiendo una absorción más eficiente de los medicamentos .

Mecanismo De Acción

- The compound directly interacts with the lipids in the stratum corneum, affecting their organization .

Mode of Action

Pharmacokinetics

Result of Action

Direcciones Futuras

With increasing awareness of the potential adverse impact of conventional surfactants on the environment and human health, there is mounting interest in the development of bio-based surfactants like Lauryl glucoside . These are deemed to be safer, more affordable, are in abundance, are biodegradable, biocompatible and possess scalability, mildness and performance in formulation .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891954 | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59122-55-3 | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-g]quinoline](/img/structure/B1214354.png)